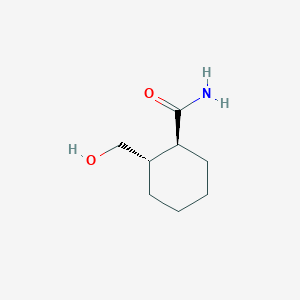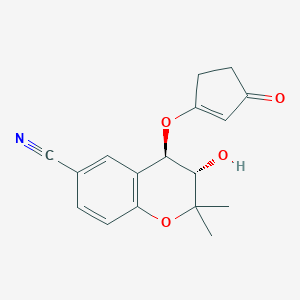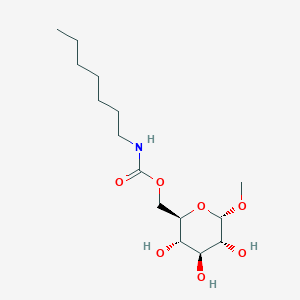
Hecameg
描述
Hecameg, also known as this compound, is a useful research compound. Its molecular formula is C15H29NO7 and its molecular weight is 335.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
生化应用:Hecameg在生化应用中具有有用的特性。其高临界胶束浓度(CMC)不受pH或离子强度变化的影响,适用于需要通过透析去除洗涤剂的重溶过程。它有效溶解脂质,但由于其酰胺基团,可能会干扰蛋白质光谱。然而,与其他非离子表面活性剂相比,它可能对某些酶活性不够温和 (Ruiz et al., 1994)。
合成和表征:this compound是由甲基-α-D-葡萄糖吡喃糖和特征化合成的,具有高水溶性、紫外光透明性和高CMC。它可以进行比色滴定,并且在蛋白质滴定中产生弱干扰。在某些酶的存在下保持完整活性,并且可以从膜中提取蛋白质,如细菌紫质和螺旋蛋白,而不使其变性,表明其作为膜蛋白研究中温和表面活性剂的实用性 (Plusquellec et al., 1989)。
提取链球菌抗原:this compound被用于提取链球菌抗原D,被鉴定为糖-磷转移酶传输系统的HPr组分。这表明了其在选择性蛋白质提取中的潜力 (Sutcliffe et al., 1993)。
与牛血清白蛋白的相互作用:关于this compound与牛血清白蛋白(BSA)相互作用的研究显示出弱相互作用,影响蛋白质的固有荧光。它表明了一种顺序结合机制,最初占据蛋白质腔内的疏水位点,然后在表面疏水位点上凝聚。这种相互作用影响了BSA中的色氨酸残基,表明在研究蛋白质-表面活性剂相互作用中的潜在应用 (Hierrezuelo等,2014)。
在水溶液中的聚集行为:研究了this compound的聚集行为,包括其临界胶束浓度和胶束聚集数。这项研究提供了关于this compound在水溶液中相互作用的见解,与其在生物化学和药理学中的应用相关 (Aoudia & Zana, 1998)。
晶体结构分析:对this compound的晶体结构进行了分析,以提供有关其亲疏水成分和羰胺基团的信息。这项研究有助于理解this compound的分子结构及其潜在应用 (Engelsen et al., 1994)。
安全和危害
Hecameg may cause respiratory irritation, serious eye irritation, and skin irritation . It should be used only outdoors or in a well-ventilated area . Avoid breathing dust/fume/gas/mist/vapours/spray . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
作用机制
Target of Action
Hecameg is primarily used as a non-ionic detergent for the solubilization of membrane-bound proteins in their native state . It is particularly useful in the extraction, purification, and stabilization of proteins, including recombinant or natural proteins .
Mode of Action
This compound interacts with its targets, the membrane-bound proteins, by breaking biological membranes without denaturing the proteins, enzymes, or antigens . This is due to its non-ionic nature, which allows it to preserve proteins and dissociate aggregated proteins .
Biochemical Pathways
This compound affects the biochemical pathways involved in protein extraction and purification. It has been used for the extraction of proteins from various sources, such as Chromaffin granules of mammalian cells, the photosystem II core complex, and Heparan Sulfate ProteoGlycan . It has also been found to give high yields of active lectinic factor (involved in yeast flocculation) when used with EDTA .
Pharmacokinetics
This compound is soluble in water (>100mg/ml at +4°C), which aids in its bioavailability . Its critical micellar concentration is 19.5mM, allowing for easy removal by dialysis . This property is crucial in the context of its use as a detergent in biochemical applications.
Result of Action
The action of this compound results in the successful extraction and purification of proteins without denaturation . It has been shown to be effective for reconstitution procedures in which detergents must be removed by dialysis .
生化分析
Biochemical Properties
Hecameg plays a significant role in biochemical reactions, particularly in protein extraction and purification . It interacts with various enzymes, proteins, and other biomolecules without interfering with their biological activity . For instance, it has been used for the extraction of proteins from Chromaffin granules of mammalian cells, photosystem II core complex, and Heparan Sulfate ProteoGlycan .
Cellular Effects
This compound influences cell function by aiding in the extraction and purification of proteins from cells . It helps in breaking biological membranes without denaturing proteins, enzymes, or antigens
Molecular Mechanism
The molecular mechanism of this compound primarily involves its interaction with proteins and enzymes. It preserves proteins, dissociates aggregated proteins, and helps in breaking biological membranes without denaturing proteins, enzymes, or antigens
Temporal Effects in Laboratory Settings
This compound is known for its stability and consistency in laboratory settings . It has a high solubility in water, making it easy to use in various experimental setups
Metabolic Pathways
It is known to interact with various enzymes and proteins during the extraction and purification processes , but the exact enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, are not clearly understood.
Transport and Distribution
This compound is soluble in water , which facilitates its transport and distribution within cells and tissues. Detailed information on how this compound is transported within cells, the specific transporters or binding proteins it interacts with, and its effects on localization or accumulation, is not currently available.
属性
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl N-heptylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO7/c1-3-4-5-6-7-8-16-15(20)22-9-10-11(17)12(18)13(19)14(21-2)23-10/h10-14,17-19H,3-9H2,1-2H3,(H,16,20)/t10-,11-,12+,13-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPIVOYOQXKNYHA-RGDJUOJXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCNC(=O)OCC1C(C(C(C(O1)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCNC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00151107 | |
| Record name | 6-O-(N-Heptylcarbamoyl)methylglucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
115457-83-5 | |
| Record name | 6-O-(N-Heptylcarbamoyl)-methyl-α-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=115457-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-O-(N-Heptylcarbamoyl)methylglucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115457835 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-O-(N-Heptylcarbamoyl)methylglucoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00151107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 6-O-(N-heptylcarbamoyl)-alpha-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL-.ALPHA.-D-GLUCOPYRANOSIDE 6-(HEPTYLCARBAMATE) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72L66T594H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


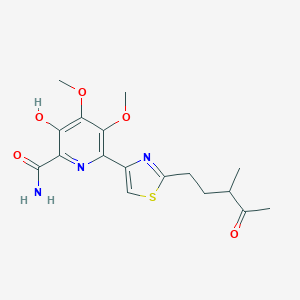


![1-Propanol,3-[[1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]amino]-](/img/structure/B58477.png)



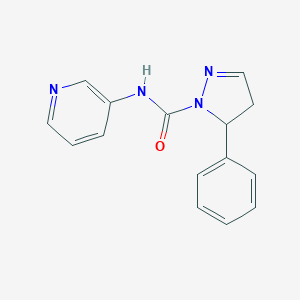
![7-methyl-6,7-dihydro-5H-cyclopenta[c]pyridin-5-one](/img/structure/B58489.png)



